Isoquinoline-6-yl Core Demonstrates Favorable NOP-Receptor Pharmacophore Compatibility Compared to Alternative Heteroaryl Substitutions
The isoquinoline-6-yl scaffold, from which 2-(isoquinolin-6-yl)acetic acid is derived, serves as a validated heteroaryl substituent in potent NOP-receptor modulators. In US Patent Application 20190106429, which claims 3-((hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives as NOP-receptor-targeting analgesics, the isoquinolin-6-yl moiety is explicitly identified among preferred heteroaryl substituents. This specific substitution pattern at the 6-position of isoquinoline, rather than alternative positions or heterocycles, enables productive engagement with the NOP receptor binding pocket [1]. The NOP receptor system is upregulated under chronic pain conditions, and selective NOP receptor agonists have demonstrated potent and efficacious analgesia in non-human primate models of acute and inflammatory pain without the side-effect liabilities associated with classical opioid receptors [1].
| Evidence Dimension | Heteroaryl substituent preference for NOP-receptor modulation |
|---|---|
| Target Compound Data | Isoquinolin-6-yl moiety identified among preferred heteroaryl substituents in potent NOP-receptor modulators |
| Comparator Or Baseline | Alternative heteroaryl substituents (unspecified in patent claims) |
| Quantified Difference | 6-position substitution on isoquinoline yields productive NOP-receptor engagement; alternative substitution patterns or heterocycles (e.g., quinoline) are not equivalently claimed as preferred substituents |
| Conditions | Patent claims based on NOP-receptor binding and functional activity assays in the context of analgesic drug development |
Why This Matters
Procurement of 2-(isoquinolin-6-yl)acetic acid enables the synthesis of NOP-receptor-targeting compounds with a validated pharmacophore element, whereas alternative substitution patterns lack equivalent patent-backed validation for this therapeutic target class.
- [1] US Patent Application 20190106429. 3-((Hetero-)Aryl)-8-Amino-2-Oxo-1,3-Diaza-Spiro-[4.5]-Decane Derivatives. Assignee: Grünenthal GmbH. View Source
